Serine human angiotensin tetradecapeptide
Vue d'ensemble
Description
Serine human angiotensin tetradecapeptide is a peptide derived from angiotensinogen, a precursor to all angiotensin peptides. Angiotensinogen is a member of the non-inhibitory serine protease inhibitor superfamily and plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . The tetradecapeptide form of angiotensin is a specific sequence of amino acids that has significant biological functions, particularly in cardiovascular regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of serine human angiotensin tetradecapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the incoming amino acid.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like DCC or DIC for substitution reactions.
Major Products:
Oxidation Products: Methionine sulfoxide-containing peptides.
Reduction Products: Restored methionine residues.
Substitution Products: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Serine human angiotensin tetradecapeptide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of serine human angiotensin tetradecapeptide involves its interaction with angiotensin receptors, primarily angiotensin II type 1 (AT1) receptors. Upon binding to these receptors, the peptide triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. These effects are mediated through the activation of G-protein-coupled receptors and subsequent activation of phospholipase C, which increases intracellular calcium levels .
Comparaison Avec Des Composés Similaires
Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II: An octapeptide that is the primary effector of the renin-angiotensin system, causing vasoconstriction and increased blood pressure.
Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.
Uniqueness: Serine human angiotensin tetradecapeptide is unique due to its specific sequence and length, which allows it to serve as a precursor to multiple active angiotensin peptides. Its role in the renin-angiotensin system and its potential for therapeutic applications make it a compound of significant interest in both research and clinical settings .
Activité Biologique
Serine human angiotensin tetradecapeptide (Angiotensin I, or Ang I) is a crucial component of the renin-angiotensin system (RAS), which plays a significant role in regulating blood pressure and fluid balance in the human body. This peptide, consisting of 14 amino acids, is generated from angiotensinogen by the action of renin and subsequently converted to angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). The biological activity of Ang I and its derivatives is essential for understanding various cardiovascular diseases, including hypertension.
The structure of Ang I is pivotal for its interaction with the RAS. It serves as a substrate for ACE, which cleaves it to produce Ang II, a potent vasoconstrictor. The binding affinity and specificity of Ang I towards ACE are influenced by its amino acid sequence and conformation. Recent studies have elucidated the molecular interactions involved in this process, revealing that modifications to the peptide can significantly alter its biological activity.
Table 1: Comparison of Angiotensin Peptides
Peptide | Sequence | Function |
---|---|---|
Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser-Leu | Precursor to Ang II |
Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Vasoconstriction and blood pressure regulation |
Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | Similar to Ang II but with lower potency |
Biological Activity
The biological activity of this compound is primarily mediated through its conversion to Ang II, which binds to AT1 and AT2 receptors, leading to various physiological effects:
- Vasoconstriction : Ang II causes constriction of blood vessels, increasing blood pressure.
- Aldosterone Secretion : It stimulates adrenal glands to secrete aldosterone, promoting sodium retention and further increasing blood pressure.
- Sympathetic Nervous System Activation : Enhances sympathetic outflow, contributing to increased heart rate and contractility.
Case Studies
Several studies have investigated the implications of altered Ang I levels in clinical conditions:
- Hypertension : A study demonstrated that elevated plasma levels of angiotensinogen (precursor to Ang I) correlate with hypertension in patients with M235T polymorphism in the AGT gene. This polymorphism results in increased angiotensinogen production, leading to higher Ang I levels and subsequent hypertension .
- Heart Failure : Research indicates that patients with heart failure exhibit dysregulation in the RAS, characterized by elevated levels of both Ang I and Ang II. This dysregulation contributes to fluid overload and worsening cardiac function .
- Diabetes : In diabetic patients, increased renin activity has been observed, leading to higher production of Ang I. This can exacerbate hypertension and cardiovascular complications commonly seen in diabetes .
Research Findings
Recent advancements in understanding the biochemical pathways involving this compound have been significant:
- Inhibitors : Development of renin inhibitors has shown promise in treating hypertension by directly affecting the conversion of angiotensinogen to Ang I. These inhibitors can reduce blood pressure effectively without some side effects associated with ACE inhibitors .
- Fluorogenic Substrates : Innovative assays using fluorogenic substrates derived from the N-terminal sequence of human angiotensinogen have been developed for measuring renin activity with high sensitivity. This allows for better characterization of inhibitors and understanding their mechanisms .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAGLNDCXHGEL-SDDIQEGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H121N23O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238813 | |
Record name | Serine human angiotensin tetradecapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1733.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91999-74-5 | |
Record name | Serine human angiotensin tetradecapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serine human angiotensin tetradecapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.